

# PF-06422913 selectivity potency mGluR5

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: PF-06422913

CAS No.: 1539296-46-2

Cat. No.: S539171

Get Quote

## PF-06422913: Core Profile & Mechanism

PF-06422913 is characterized as a potent and selective **metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM)** [1] [2]. It is orally active and acts by binding to an allosteric site on the mGluR5 receptor, inhibiting its downstream signaling [3].

The table below summarizes its key characteristics:

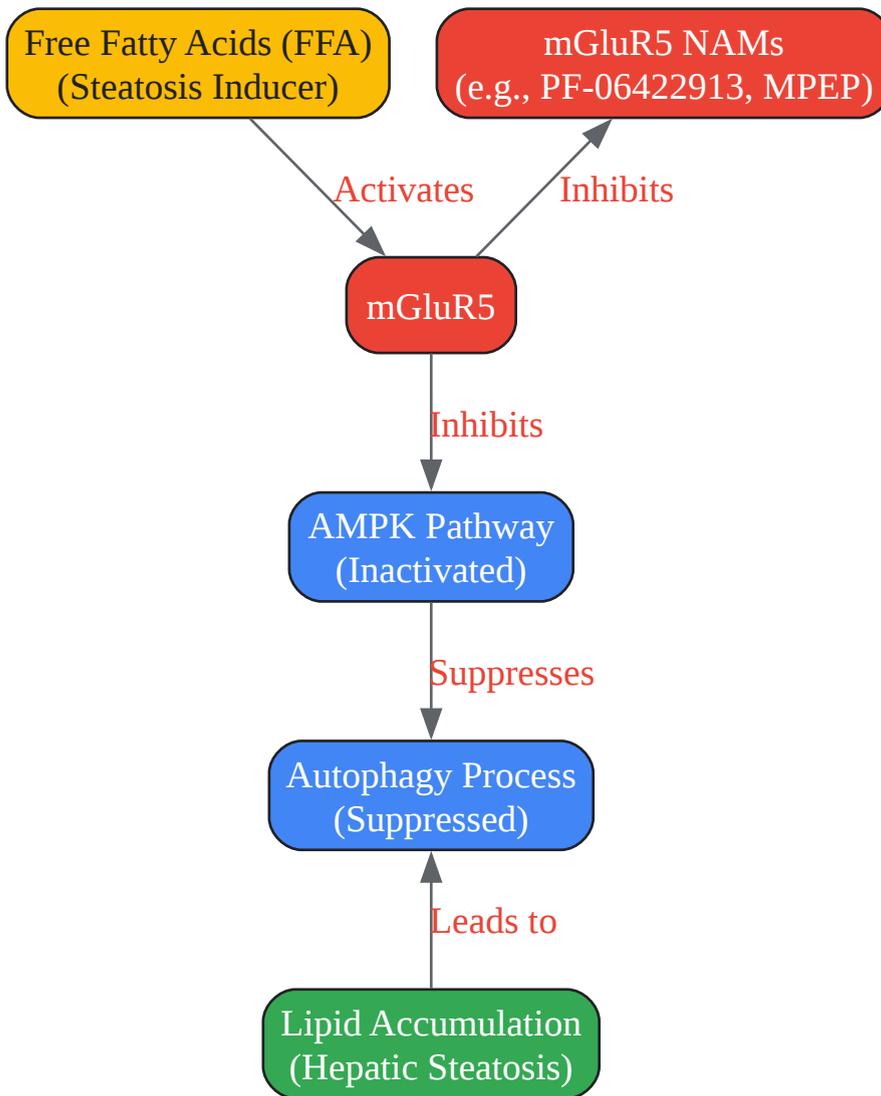
Property	Description
Bioactivity	Potent & selective mGluR5 negative allosteric modulator (NAM) [1] [2]
Molecular Formula	C <sub>18</sub> H <sub>13</sub> F <sub>3</sub> N <sub>6</sub> O [1] [2]
Molecular Weight	386.33 g/mol [2]
CAS Number	1539296-46-2 [1] [2]
Physical Form	White to beige powder [1]
Solubility	Soluble in DMSO (10 mg/mL, clear) [1]
Purity	≥98% (by HPLC) [1]

## mGluR5 Modulation & Biological Significance

mGluR5 is a G protein-coupled receptor (GPCR) with significant roles in the central nervous system and peripheral tissues [4] [5]. The balance between its activation and inhibition is crucial for various physiological processes.

Modulator Type	Example Compounds	Primary Mechanism & Functional Outcome
<b>Negative Allosteric Modulator (NAM)</b>	PF-06422913 [1], MPEP [4], MTEP [6]	Binds to an allosteric site, reduces receptor activity. Linked to reduced hepatic steatosis [4] and social isolation in animal models [6].
<b>Positive Allosteric Modulator (PAM)</b>	VU0360172 [3]	Binds to an allosteric site, enhances receptor response to glutamate. Shows potential for treating schizophrenia [3].
<b>Agonist</b>	CHPG [4] [7]	Activates the receptor. Promotes oligodendrocyte differentiation and remyelination [7].

The therapeutic potential of mGluR5 inhibition, as demonstrated by **PF-06422913** and other NAMs, is illustrated in the signaling pathway below.



[Click to download full resolution via product page](#)

Inhibiting mGluR5 activates the AMPK pathway and autophagy, reducing lipid accumulation in hepatocytes [4].

## Key Experimental Findings & Safety

Research highlights both the potential therapeutic applications and critical safety concerns of mGluR5 NAMs.

- **Therapeutic Potential in MASLD:** Inhibition of mGluR5 by antagonists like MPEP (a well-characterized NAM) activates the **AMPK signaling pathway**, promoting autophagy and significantly

**reducing lipid accumulation** in hepatocytes, suggesting promise for treating metabolic dysfunction-associated steatotic liver disease (MASLD) [4].

- **Critical Safety Finding:** Multiple mGluR5 NAMs caused **drug-induced skin lesions** in non-human primate studies, consistent with a delayed type-IV hypersensitivity reaction. This effect occurred across different chemical structures, suggesting a potential class-related liability that must be considered for clinical development [8].

## Experimental Protocols from Key Studies

While a specific protocol for **PF-06422913** was not found, the following methodologies from studies using other mGluR5 modulators provide a relevant experimental framework.

- **In Vitro Steatosis Model (using MPEP)**
  - **Cell Line:** Human HepG2 cells [4].
  - **Steatosis Induction:** Treat cells with 0.5 mmol/L free fatty acids (FFAs; oleate:palmitate = 2:1) for 24 hours [4].
  - **Compound Treatment:** Co-treat FFAs with the mGluR5 antagonist MPEP (e.g., 0-50  $\mu$ M) for an additional 24 hours [4].
  - **Lipid Assessment:** Use Oil Red O staining and a triglyceride assay kit to quantify lipid content [4].
  - **Pathway Analysis:** Perform Western blotting to detect expression of autophagy-associated proteins (p62, LC3-II) and key signaling molecules (AMPK, ULK1) [4].
- **In Vivo Assessment (using mGluR5 KO mice)**
  - **Animal Model:** Wild-type and mGluR5 knockout (KO) mice [4].
  - **Dietary Regimen:** Feed mice a normal chow diet (NCD) or a high-fat diet (HFD) for 13 weeks [4].
  - **Phenotypic Evaluation:** Monitor body weight, glucose tolerance (IPGTT), and serum lipid levels [4].
  - **Tissue Analysis:** Analyze liver tissues for lipid content and protein expression (LC3-II, p62) via Western blot [4].

## Key Insights for Researchers

- **Potent and Selective Tool:** **PF-06422913** serves as a highly selective pharmacological tool for probing mGluR5 function [1] [2].

- **Novel Therapeutic Avenue:** mGluR5 inhibition represents a promising, non-canonical target for **MASLD/MASH** by modulating hepatic autophagy via the AMPK pathway [4].
- **Critical Safety Hurdle:** The **skin toxicity** observed with multiple mGluR5 NAM chemotypes in primates is a major consideration for drug development, potentially limiting clinical translation [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - PF = 98 HPLC 1539296-46-2 06422913 [sigmaaldrich.com]
2. - PF \_product\_DataBase\_PeptideDB 06422913 [peptidedb.com]
3. Discovery of Novel Allosteric Modulators of Metabotropic ... [pmc.ncbi.nlm.nih.gov]
4. Inhibition of metabotropic glutamate receptor-5 alleviates ... [pmc.ncbi.nlm.nih.gov]
5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) ... [pmc.ncbi.nlm.nih.gov]
6. The Selective mGlu5 Receptor Antagonist MTEP, Similar to ... [nature.com]
7. The mGluR5 agonist CHPG enhances human ... [pmc.ncbi.nlm.nih.gov]
8. Drug-induced Skin Lesions in Cynomolgus Macaques Treated with... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [PF-06422913 selectivity potency mGluR5]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539171#pf-06422913-selectivity-potency-mglur5>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)